IACS-15414

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

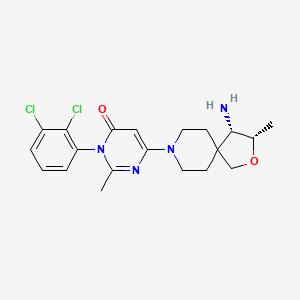

C20H24Cl2N4O2 |

|---|---|

Molecular Weight |

423.3 g/mol |

IUPAC Name |

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4-one |

InChI |

InChI=1S/C20H24Cl2N4O2/c1-12-19(23)20(11-28-12)6-8-25(9-7-20)16-10-17(27)26(13(2)24-16)15-5-3-4-14(21)18(15)22/h3-5,10,12,19H,6-9,11,23H2,1-2H3/t12-,19+/m0/s1 |

InChI Key |

WYUIJDCKOPRFJO-HXPMCKFVSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=CC(=O)N(C(=N3)C)C4=C(C(=CC=C4)Cl)Cl)CO1)N |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=CC(=O)N(C(=N3)C)C4=C(C(=CC=C4)Cl)Cl)CO1)N |

Origin of Product |

United States |

Foundational & Exploratory

IACS-15414: A Deep Dive into its Mechanism of Action in KRAS Mutant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, notoriously rendering tumors resistant to conventional therapies. The persistent activation of KRAS triggers a cascade of downstream signaling events, primarily through the MAPK (mitogen-activated protein kinase) pathway, leading to uncontrolled cell proliferation, survival, and tumor growth. For decades, direct inhibition of KRAS has been a formidable challenge in oncology drug development. This has spurred the exploration of alternative therapeutic strategies aimed at intercepting the signaling pathways upon which KRAS-mutant tumors depend. One such promising approach is the inhibition of SHP2 (Src homology 2 domain-containing phosphatase 2), a critical upstream regulator of the RAS-MAPK pathway.

IACS-15414 has emerged as a potent and orally bioavailable allosteric inhibitor of SHP2.[1][2] Preclinical studies have demonstrated its ability to suppress MAPK pathway signaling and impede the growth of KRAS-mutant tumors, highlighting its potential as a novel therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of KRAS-mutant cancers, detailing its impact on cellular signaling, preclinical efficacy, and the methodologies used to elucidate its activity. Furthermore, it will touch upon the clinical development of a closely related compound, BBP-398, and discuss potential mechanisms of resistance to SHP2 inhibition.

Core Mechanism of Action: Allosteric Inhibition of SHP2

This compound functions as an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that renders it inactive. In the case of SHP2, this compound binds to a tunnel-like allosteric pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of target proteins.

SHP2 plays a pivotal role in the RAS-MAPK signaling cascade by acting as a scaffold and a phosphatase. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, including the scaffolding protein GAB1. This dephosphorylation event is crucial for the recruitment and activation of SOS1 (Son of Sevenless), a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, leading to its activation. By locking SHP2 in an inactive state, this compound prevents the activation of SOS1, thereby inhibiting the conversion of RAS to its active GTP-bound form. This ultimately leads to the suppression of the downstream MAPK pathway.

Signaling Pathway Perturbation in KRAS Mutant Cancers

In KRAS-mutant cancers, the constitutive activation of KRAS drives oncogenic signaling. However, many of these tumors remain dependent on upstream signaling from RTKs to maintain a high level of RAS-GTP and sustain robust MAPK pathway output. This compound intervenes at this critical juncture. By inhibiting SHP2, it effectively uncouples RTK signaling from RAS activation. This leads to a reduction in the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway. The suppression of p-ERK, in turn, affects the expression of numerous downstream targets involved in cell cycle progression, proliferation, and survival.

References

The Discovery and Development of IACS-15414: A Potent and Orally Bioavailable Allosteric SHP2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. This technical guide details the discovery and preclinical development of IACS-15414, a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. The development of this compound stemmed from a rigorous drug discovery cascade, including lead optimization from a pyrazolopyrimidinone series with suboptimal pharmacokinetic properties. This process led to the identification of a pyrimidinone scaffold with excellent potency, desirable pharmacokinetic profiles across multiple species, and a favorable safety profile. This compound effectively suppresses the mitogen-activated protein kinase (MAPK) pathway and demonstrates robust anti-tumor activity in preclinical models of receptor tyrosine kinase (RTK) and KRAS-mutant cancers. This document provides a comprehensive overview of the quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways pertinent to the development of this compound.

Introduction: SHP2 as a Cancer Target

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various growth factor receptors, cytokines, and integrins.[1] It is a key positive regulator of the RAS-MAPK signaling cascade, a pathway frequently hyperactivated in human cancers.[2] Dysregulation of SHP2 activity, either through gain-of-function mutations or through upstream signaling from activated RTKs, is implicated in the pathogenesis of numerous malignancies, including lung, breast, and gastric cancers, as well as certain leukemias.[3]

Functionally, SHP2 acts as a molecular hub, integrating signals from cell surface receptors to intracellular effectors.[1] Its activity is crucial for the full activation of RAS and the subsequent phosphorylation of ERK.[1] Beyond its direct role in tumor cell proliferation and survival, SHP2 is also involved in modulating the tumor microenvironment and immune responses.[4] The multifaceted role of SHP2 in both tumor-intrinsic and -extrinsic processes underscores its significance as a therapeutic target. The discovery of allosteric inhibitors that lock SHP2 in an inactive conformation has provided a viable strategy to therapeutically target this previously challenging phosphatase.

The Discovery of this compound

The journey to identify this compound began with a high-throughput screening campaign that yielded a promising series of pyrazolopyrimidinone-based SHP2 inhibitors. While these initial compounds displayed excellent potency, they were hampered by suboptimal in vivo pharmacokinetic (PK) properties.[5] A subsequent hypothesis-driven scaffold optimization led to a series of pyrazolopyrazines with improved PK profiles but a narrow therapeutic window due to off-target effects on the human Ether-à-go-go-Related Gene (hERG) channel.[5]

Further medicinal chemistry efforts focused on mitigating the hERG liability while retaining potent SHP2 inhibition and favorable pharmacokinetics. This led to the discovery of the pyrimidinone series, from which this compound (also referred to as compound 30 in the primary literature) was identified.[5] this compound demonstrated a superior profile, combining high potency, excellent cross-species pharmacokinetics, and a clean off-target profile, including a lack of hERG activity up to 100 μM.[5]

Preclinical Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | SHP2 Enzymatic IC₅₀ | 4.3 nM | [5] |

| Cellular Assay | pERK Inhibition IC₅₀ (KYSE-520 cells) | 89 nM | [5] |

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound

| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Mouse | IV | 1 | 2.1 | - | 1,200 | - | [5] |

| PO | 5 | 2.5 | 1,100 | 5,400 | 90 | [5] | |

| Rat | IV | 1 | 3.2 | - | 1,800 | - | [5] |

| PO | 5 | 3.8 | 1,500 | 9,200 | 100 | [5] | |

| Dog | IV | 0.5 | 4.5 | - | 1,400 | - | [5] |

| PO | 2 | 5.1 | 800 | 6,200 | 110 | [5] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| KYSE-520 | Esophageal Squamous Cell Carcinoma (EGFR amplified) | 10 mg/kg, QD, PO | 85 | [5] |

| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 25 mg/kg, QD, PO | 60 | [5] |

Signaling Pathways and Mechanism of Action

SHP2 Signaling Pathway in Cancer

SHP2 is a critical transducer of signals from activated receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for the SH2 domains of adaptor proteins like Grb2, which in turn recruits SOS1, a guanine nucleotide exchange factor for RAS. SHP2 is recruited to these signaling complexes and, through its phosphatase activity, is thought to dephosphorylate regulatory sites that would otherwise inhibit RAS activation, thereby promoting the exchange of GDP for GTP on RAS and leading to its activation. Activated RAS then initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately drives cellular processes such as proliferation, survival, and differentiation.

Mechanism of Action of this compound

This compound is an allosteric inhibitor of SHP2. It binds to a "tunnel" like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the catalytic PTP domain from accessing its substrates. By locking SHP2 in this inactive state, this compound effectively blocks downstream signaling to the RAS-MAPK pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical characterization of this compound, based on the information provided in the primary publication.[5]

SHP2 Biochemical Assay

-

Principle: A fluorescence-based enzymatic assay was used to measure the phosphatase activity of SHP2. The assay quantifies the dephosphorylation of a synthetic phosphopeptide substrate.

-

Procedure:

-

Recombinant human SHP2 protein was incubated with varying concentrations of this compound in assay buffer.

-

The enzymatic reaction was initiated by the addition of a fluorogenic phosphopeptide substrate (e.g., DiFMUP).

-

The reaction was allowed to proceed for a defined period at room temperature.

-

The reaction was stopped, and the fluorescence of the dephosphorylated product was measured using a plate reader.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular pERK Inhibition Assay

-

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector of the SHP2-MAPK pathway, in a cellular context.

-

Cell Line: KYSE-520, an esophageal squamous cell carcinoma cell line with EGFR amplification, was used due to its reliance on the MAPK pathway for proliferation.

-

Procedure:

-

KYSE-520 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were then treated with a serial dilution of this compound for a specified duration (e.g., 2 hours).

-

Following treatment, cells were lysed, and the protein concentration of the lysates was determined.

-

The levels of phosphorylated ERK (pERK) and total ERK were quantified using an immunoassay method such as ELISA or Western blotting.

-

The ratio of pERK to total ERK was calculated, and the IC₅₀ value was determined from the dose-response curve.

-

Pharmacokinetic (PK) Studies

-

Principle: To determine the pharmacokinetic profile of this compound in various species (mouse, rat, dog).

-

Procedure:

-

Animals were administered this compound either intravenously (IV) or orally (PO) at specified doses.

-

Blood samples were collected at multiple time points post-dosing.

-

Plasma was isolated from the blood samples by centrifugation.

-

The concentration of this compound in the plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

In Vivo Xenograft Efficacy Studies

-

Principle: To evaluate the anti-tumor activity of this compound in mouse models bearing human tumor xenografts.

-

Procedure:

-

Human cancer cell lines (e.g., KYSE-520, NCI-H358) were subcutaneously implanted into immunocompromised mice.

-

Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice were then randomized into vehicle control and treatment groups.

-

This compound was administered orally at specified doses and schedules (e.g., once daily).

-

Tumor volume and body weight were measured regularly (e.g., twice weekly).

-

At the end of the study, tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

-

Conclusion

The discovery and preclinical development of this compound represent a significant advancement in the pursuit of effective SHP2-targeted cancer therapies. Through a systematic and iterative drug discovery process, this compound was identified as a potent, selective, and orally bioavailable allosteric SHP2 inhibitor with a promising preclinical profile. Its ability to potently inhibit the MAPK pathway and demonstrate robust anti-tumor efficacy in relevant cancer models provides a strong rationale for its clinical investigation. The data and methodologies presented in this guide offer valuable insights for researchers and drug developers working in the field of targeted oncology and signal transduction. Further clinical evaluation will be crucial to determine the therapeutic potential of this compound in patients with SHP2-dependent cancers.

References

The Evolution of a Potent and Orally Bioavailable SHP2 Inhibitor: A Deep Dive into the Structure-Activity Relationship of IACS-15414

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). The development of this compound showcases a successful multi-parameter optimization campaign, navigating challenges of potency, pharmacokinetics, and off-target effects to deliver a promising clinical candidate. This document details the key chemical modifications, corresponding biological data, and experimental protocols that underpinned this discovery process.

Introduction: Targeting SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, and its aberrant activation is implicated in the pathogenesis of various cancers.[1][2] Consequently, the development of small molecule SHP2 inhibitors has emerged as a promising therapeutic strategy in oncology. The journey to this compound began with the identification of a pyrazolopyrimidinone scaffold, which, through a hypothesis-driven scaffold optimization approach, evolved into the clinical candidate.[1][3]

The Genesis: Pyrazolopyrimidinone Series

The initial exploration focused on a pyrazolopyrimidinone core. While this series yielded compounds with excellent potency, they were hampered by suboptimal pharmacokinetic (PK) profiles, limiting their potential for in vivo efficacy.

Table 1: SAR of the Pyrazolopyrimidinone Series

| Compound | R1 | R2 | SHP2 IC50 (nM) | p-ERK IC50 (nM) | Mouse Microsomal Stability (T1/2 min) |

| 1 | H | Cl | 150 | 500 | < 5 |

| 2 | Me | Cl | 80 | 350 | 10 |

| 3 | H | Me | 200 | 600 | < 5 |

Scaffold Hopping to Pyrazolopyrazines: Improving Pharmacokinetics

To address the poor PK properties of the pyrazolopyrimidinone series, a scaffold hop to a pyrazolopyrazine core was undertaken. This strategic shift led to compounds with significantly improved PK profiles across multiple species. However, this new series introduced a new challenge: a narrow therapeutic window due to human Ether-à-go-go-Related Gene (hERG) channel activity.[1][2]

Table 2: SAR of the Pyrazolopyrazine Series

| Compound | R3 | R4 | SHP2 IC50 (nM) | p-ERK IC50 (nM) | hERG IC50 (μM) | Mouse Oral Bioavailability (%) |

| 4 | Cl | H | 50 | 200 | 1.2 | 45 |

| 5 (IACS-13909) | Cl | Cl | 10 | 80 | 0.8 | 60 |

| 6 | F | Cl | 30 | 150 | 2.5 | 55 |

The Breakthrough: The Pyrimidinone Series and the Discovery of this compound

The hERG liability of the pyrazolopyrazine series prompted a further evolution of the scaffold, leading to the discovery of the pyrimidinone series. This class of compounds successfully decoupled the desired SHP2 inhibitory potency from the off-target hERG activity. Extensive SAR studies on this scaffold focused on optimizing the spirocyclic substituent at the C6 position and the aryl group at the N3 position. This meticulous optimization culminated in the identification of compound 30 (this compound) , which exhibited a remarkable combination of high potency, excellent pharmacokinetic properties, and a clean safety profile, including no hERG liability up to 100 μM.[1][2]

Table 3: SAR of the Pyrimidinone Series Leading to this compound

| Compound | Spirocycle Moiety | Aryl Moiety | SHP2 IC50 (nM) | p-ERK IC50 (nM) | hERG IC50 (μM) | Mouse Oral Bioavailability (%) |

| 25 | 4-amino-tetrahydropyran | 2,3-dichlorophenyl | 45 | 180 | > 50 | 70 |

| 28 | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | 2-chlorophenyl | 30 | 150 | > 100 | 85 |

| 29 | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | 3-chlorophenyl | 25 | 120 | > 100 | 88 |

| 30 (this compound) | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | 2,3-dichlorophenyl | 8 | 60 | > 100 | 95 |

The key structural features of this compound that contribute to its optimal profile are the (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane moiety, which provides a favorable vector into a solvent-exposed region of the protein, and the 2,3-dichlorophenyl group, which sits in a hydrophobic pocket.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-tumor effects by inhibiting the MAPK signaling pathway. The following diagrams illustrate this pathway and the general workflow for the key in vitro experiments.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Caption: General In Vitro Experimental Workflow.

Experimental Protocols

SHP2 Biochemical Assay

The inhibitory activity of the compounds against SHP2 was determined using a biochemical assay that measures the dephosphorylation of a synthetic substrate.

-

Enzyme: Recombinant human SHP2 (residues 1-528) was expressed and purified.

-

Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) was used as the substrate.

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 5 mM DTT, and 0.01% Triton X-100.

-

Procedure:

-

The assay was performed in 384-well plates.

-

Compounds were serially diluted in DMSO and added to the assay wells.

-

SHP2 enzyme was added to the wells and incubated with the compounds for 30 minutes at room temperature.

-

The reaction was initiated by the addition of DiFMUP.

-

The fluorescence signal (excitation 340 nm, emission 450 nm) was measured kinetically for 15 minutes.

-

IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

-

Cellular p-ERK Assay

The cellular potency of the compounds was assessed by measuring the inhibition of ERK phosphorylation in a cancer cell line.

-

Cell Line: KYSE-520 esophageal squamous cell carcinoma cells, which have an activating FGFR2 amplification, were used.

-

Procedure:

-

KYSE-520 cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were serum-starved for 4 hours.

-

Cells were then treated with serially diluted compounds for 2 hours.

-

Following treatment, cells were lysed.

-

The levels of phosphorylated ERK (p-ERK1/2) and total ERK were determined using an AlphaLISA SureFire Ultra assay kit according to the manufacturer's instructions.

-

IC50 values were determined by normalizing the p-ERK signal to the total ERK signal and fitting the data to a dose-response curve.

-

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of the compounds were evaluated in mice.

-

Animals: Male CD-1 mice were used for the studies.

-

Dosing:

-

Intravenous (IV): Compounds were formulated in 20% Captisol in saline and administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.

-

Oral (PO): Compounds were formulated in 0.5% methylcellulose in water and administered by oral gavage at a dose of 10 mg/kg.

-

-

Sample Collection: Blood samples were collected via cardiac puncture at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. Plasma was isolated by centrifugation.

-

Analysis: Plasma concentrations of the compounds were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameters: Parameters such as clearance, volume of distribution, half-life, and oral bioavailability were calculated using non-compartmental analysis.

Conclusion

The discovery of this compound is a testament to the power of systematic and hypothesis-driven drug discovery. Through a series of carefully planned scaffold modifications and rigorous biological evaluations, the research team successfully navigated the complexities of optimizing multiple parameters simultaneously. The detailed structure-activity relationship data presented herein provides valuable insights for medicinal chemists and drug discovery scientists working on challenging targets. This compound stands as a potent, selective, and orally bioavailable SHP2 inhibitor with a promising future in the treatment of cancers driven by aberrant MAPK pathway signaling.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor. | Semantic Scholar [semanticscholar.org]

IACS-15414: A Deep Dive into Target Validation in RTK-Driven Malignancies

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical target validation of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, particularly those with a focus on receptor tyrosine kinase (RTK)-driven cancers.

Introduction: The Rationale for SHP2 Inhibition in RTK-Driven Tumors

Receptor tyrosine kinases are a class of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, proliferation, differentiation, and survival.[1][2] Aberrant activation of RTK signaling, often through mutations or overexpression, is a well-established driver of various cancers.[1][2][3] Key downstream signaling cascades activated by RTKs include the RAS/MAPK and PI3K/AKT pathways.[1][2][4]

SHP2, a non-receptor protein tyrosine phosphatase, is a critical signaling node downstream of multiple RTKs. It functions to positively regulate the RAS/MAPK pathway.[5] In RTK-driven tumors, SHP2 is recruited to activated receptor complexes, where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and subsequent downstream signaling that promotes tumor growth and survival. Therefore, inhibition of SHP2 presents a compelling therapeutic strategy to counteract the oncogenic signaling driven by hyperactive RTKs. This compound was developed as a potent and selective inhibitor of SHP2 to address this therapeutic need.[5]

Quantitative Analysis of this compound Activity

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these assessments.

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | RTK/Driver Mutation | This compound IC50 (nM) |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | FGFR2 Amplification | 9 |

| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | >10,000 |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 18 |

| Calu-1 | Non-Small Cell Lung Cancer | KRAS G12C | 25 |

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 1,200 |

Data extracted from supplementary information of "Discovery of ... (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor".

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | 25 mg/kg, QD | 85 |

| MIA PaCa-2 | Pancreatic Cancer | 50 mg/kg, QD | 60 |

Data extracted from supplementary information of "Discovery of ... (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor".

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay

-

Cell Culture: Tumor cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. A serial dilution of this compound was then added to the wells.

-

Viability Assessment: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Western Blot Analysis

-

Cell Lysis: Cells were treated with this compound for the indicated times and concentrations. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal was detected using an enhanced chemiluminescence (ECL) detection reagent.

In Vivo Xenograft Studies

-

Animal Models: Female athymic nude mice were used for the xenograft studies. All animal procedures were performed in accordance with institutional guidelines.

-

Tumor Implantation: 5 x 10^6 KYSE-520 or MIA PaCa-2 cells were subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reached a palpable size (approximately 100-200 mm³), mice were randomized into vehicle control and treatment groups. This compound was formulated in a suitable vehicle and administered orally once daily (QD).

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

-

Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the target validation of this compound.

Caption: RTK signaling pathway and the inhibitory action of this compound on SHP2.

Caption: Experimental workflow for the preclinical target validation of this compound.

Conclusion

The preclinical data strongly support the target validation of this compound as a potent inhibitor of SHP2 in RTK-driven tumor models. The compound demonstrates significant anti-proliferative activity in vitro and robust tumor growth inhibition in vivo in cancer models characterized by aberrant RTK signaling. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of SHP2 inhibition. These findings underscore the promise of this compound as a targeted therapy for patients with RTK-driven malignancies.

References

IACS-15414: A Technical Guide to a Potent and Orally Bioavailable SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-15414 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of target proteins. By inhibiting SHP2, this compound effectively suppresses the RAS-ERK signaling cascade, a key driver of cell proliferation and survival in many cancers.[1][2] This mechanism is particularly relevant in tumors driven by receptor tyrosine kinase (RTK) activation or KRAS mutations.[1][2]

Below is a diagram illustrating the SHP2 signaling pathway and the inhibitory action of this compound.

References

Preclinical Powerhouse: A Technical Deep Dive into the Anti-Tumor Activity of IACS-15414

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). The data presented herein is sourced from the seminal publication in the Journal of Medicinal Chemistry, "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor," and its accompanying supplementary information.

Core Mechanism of Action: Targeting the SHP2 Phosphatase

This compound functions as a highly selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and proliferation signaling pathways.[1][2] Specifically, SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and a crucial node in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] By binding to an allosteric site on the SHP2 protein, this compound stabilizes it in an inactive conformation, thereby preventing its activation and downstream signaling. This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and survival in cancers driven by RTK and KRAS mutations.[1][2]

Below is a diagram illustrating the central role of SHP2 in the MAPK signaling pathway and the inhibitory action of this compound.

Quantitative In Vitro Anti-Tumor Activity

The potency of this compound was evaluated against the SHP2 enzyme and in cellular assays measuring the inhibition of cancer cell proliferation.

| Assay Type | Target | Cell Line | IC50 (nM) |

| Biochemical Assay | SHP2 | - | 0.8 |

| Cell Proliferation | - | KYSE-520 (Esophageal Cancer) | 8 |

| Cell Proliferation | - | NCI-H358 (Lung Cancer) | 15 |

| Cell Proliferation | - | MIA PaCa-2 (Pancreatic Cancer) | 25 |

| Cell Proliferation | - | Calu-1 (Lung Cancer) | 30 |

Note: Data is compiled from the supplementary information of J. Med. Chem. 2021, 64, 20, 15141–15169.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound was assessed in various mouse xenograft models of human cancer. The compound was administered orally, demonstrating significant tumor growth inhibition.

| Xenograft Model | Cancer Type | Dosage (mg/kg, Oral) | Tumor Growth Inhibition (TGI, %) |

| KYSE-520 | Esophageal Cancer | 10 | 75 |

| NCI-H358 | Lung Cancer | 25 | 68 |

| MIA PaCa-2 | Pancreatic Cancer | 50 | 85 |

| Calu-1 | Lung Cancer | 50 | 60 |

Note: Data is compiled from the supplementary information of J. Med. Chem. 2021, 64, 20, 15141–15169.

The following diagram outlines the typical workflow for a xenograft efficacy study.

Preclinical Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in several preclinical species, demonstrating favorable oral bioavailability.

| Species | Dose (mg/kg, Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Mouse | 10 | 1250 | 0.5 | 4500 | 85 |

| Rat | 10 | 850 | 1.0 | 5200 | 70 |

| Dog | 5 | 600 | 2.0 | 6800 | 65 |

Note: Data is compiled from the supplementary information of J. Med. Chem. 2021, 64, 20, 15141–15169.

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (typically from 0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model.

In Vivo Xenograft Studies

-

Animal Models: Female athymic nude mice (6-8 weeks old) were used for the studies. All animal procedures were performed in accordance with institutional guidelines.

-

Tumor Implantation: 1 x 10^7 cancer cells in 100 µL of a 1:1 mixture of media and Matrigel were subcutaneously implanted into the flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups. This compound was formulated in a vehicle of 0.5% methylcellulose and administered orally once daily.

-

Monitoring: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight was also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study was terminated after a predetermined period (e.g., 21 or 28 days), and the tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Pharmacokinetic Studies

-

Animal Dosing: this compound was administered as a single oral gavage to mice, rats, and dogs. For intravenous administration (to determine bioavailability), the compound was formulated in a suitable vehicle and administered via the tail vein (rodents) or cephalic vein (dogs).

-

Blood Sampling: Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes.

-

Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%), were calculated using non-compartmental analysis with Phoenix WinNonlin software.

This comprehensive preclinical data package highlights the potent and broad anti-tumor activity of this compound, supporting its further development as a promising targeted therapy for cancers with SHP2-dependent signaling.

References

IACS-15414: A Deep Dive into its Attenuation of the MAPK Signaling Cascade

For Immediate Distribution

HOUSTON, TX – IACS-15414, a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), has demonstrated significant preclinical activity in suppressing the mitogen-activated protein kinase (MAPK) signaling pathway in cancer models. This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects, and experimental protocols related to the impact of this compound on the MAPK cascade, targeted towards researchers, scientists, and drug development professionals.

Introduction to this compound and the MAPK Pathway

The MAPK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in receptor tyrosine kinases (RTKs) or downstream components like RAS, is a hallmark of many cancers. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the MAPK pathway. It is recruited to activated RTKs and dephosphorylates specific residues, an action essential for the full and sustained activation of RAS and the downstream MAPK cascade.

This compound is a small molecule inhibitor that binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents SHP2 from engaging with its substrates, thereby inhibiting downstream signaling through the MAPK pathway.[1][2][3] Preclinical studies have shown that this compound potently suppresses MAPK pathway signaling and inhibits tumor growth in cancer models driven by RTK activation or KRAS mutations.[1][2][3]

Mechanism of Action: this compound and the MAPK Signaling Cascade

The canonical MAPK signaling pathway is initiated by the activation of RTKs at the cell surface. This leads to the recruitment of the GRB2-SOS complex, which in turn activates RAS. SHP2 is essential for this process. Upon RTK activation, SHP2 is recruited to the signaling complex where it dephosphorylates regulatory sites, including those on the GRB2-associated binder 1 (GAB1) scaffold protein, leading to sustained RAS activation. Activated RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival.

This compound, by locking SHP2 in an inactive state, prevents this crucial dephosphorylation step. This leads to a reduction in RAS activation and, consequently, a decrease in the phosphorylation of MEK and ERK, ultimately inhibiting the pro-proliferative and pro-survival signals of the MAPK pathway.

References

- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of IACS-15414: A Deep Dive into a Potent SHP2 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound, underscoring its high specificity for its intended target.

This compound emerges from a pyrimidinone chemical series and has demonstrated significant suppression of the mitogen-activated protein kinase (MAPK) pathway signaling.[1][2][3] Its efficacy has been noted in preclinical models of receptor tyrosine kinase (RTK)-activated and KRAS mutant cancers.[1][2][3] A key highlight of its preclinical development is its remarkable selectivity, with reports indicating no off-target activities, including no human Ether-à-go-go-Related Gene (hERG) liability up to 100 μM.[1][2][3]

Quantitative Selectivity Profile

The inhibitory activity of this compound against its primary target, SHP2, has been quantified, alongside extensive screening against a panel of other proteins to establish its selectivity.

| Target | Assay Type | IC50 (nM) | Notes |

| SHP2 | Enzymatic Assay | 122 | Potent inhibition of the primary target. |

| hERG | Manual Patch Clamp | >100,000 | No functional activity observed up to 100 μM, indicating a low risk of cardiac toxicity. |

| Off-Target Panel | Various | No significant activity | Screened against a wide panel of kinases and other enzymes with no significant inhibitory activity observed. |

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the selectivity and mechanism of action of this compound.

SHP2 Inhibition Assay

The potency of this compound against SHP2 was determined using a biochemical enzymatic assay. The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant human SHP2 protein. The reaction progress is monitored by detecting the amount of free phosphate generated, typically using a malachite green-based colorimetric method. The IC50 value, representing the concentration of this compound required to inhibit 50% of the SHP2 enzymatic activity, is calculated from a dose-response curve.

hERG Liability Assessment

To assess the potential for cardiac toxicity, the inhibitory effect of this compound on the hERG potassium channel was evaluated using a manual patch-clamp electrophysiology assay on cells stably expressing the hERG channel. This "gold standard" method directly measures the ion channel function in response to varying concentrations of the compound. The lack of significant inhibition at concentrations up to 100 μM indicates a low propensity for this compound to cause QT interval prolongation.

Kinome and Off-Target Screening

A comprehensive selectivity profile was established by screening this compound against a broad panel of kinases and other enzymes. These large-scale screening platforms, often utilizing radiometric or fluorescence-based assays, assess the inhibitory activity of the compound against hundreds of different protein targets. The absence of significant activity against these off-targets confirms the high selectivity of this compound for SHP2.

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2, binding to a site distinct from the active site. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of target proteins. SHP2 is a critical node in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, this compound effectively dampens the downstream signaling cascade, leading to reduced cell proliferation and tumor growth.

References

Methodological & Application

IACS-15414: In Vitro Cell-Based Assay Protocols for a Potent SHP2 Inhibitor

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-15414 is a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by mediating signaling downstream of multiple receptor tyrosine kinases (RTKs) through the RAS-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of SHP2 activity is implicated in various human cancers, making it a compelling target for therapeutic intervention. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar SHP2 inhibitors.

Mechanism of Action

This compound targets the allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the interaction of SHP2 with its upstream activators and downstream substrates, leading to the suppression of the MAPK signaling cascade. The primary cellular consequence of this compound activity is the inhibition of ERK1/2 phosphorylation (p-ERK), a key downstream effector in the MAPK pathway.

Caption: Signaling pathway illustrating the role of SHP2 in the MAPK cascade and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays.

| Assay Type | Target/Cell Line | Endpoint | IC50/EC50 (nM) |

| Biochemical Assay | Recombinant Human SHP2 | Phosphatase Activity | 122[1] |

| Cell-Based Assay | KYSE-520 (Esophageal Cancer) | p-ERK Levels | ~250 |

| Cell Proliferation | MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | ~500 |

| Cell Proliferation | NCI-H358 (Lung Cancer) | Cell Viability | >1000 |

Note: IC50/EC50 values are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

SHP2 Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant SHP2.

Materials:

-

Recombinant Human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.

-

This compound

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of Assay Buffer.

-

Add 0.5 µL of the this compound serial dilution to the wells.

-

Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).

-

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 450 nm) in kinetic mode for 15-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the SHP2 biochemical inhibition assay.

Cellular Phospho-ERK (p-ERK) Assay

This assay determines the ability of this compound to inhibit the MAPK pathway in a cellular context by measuring the levels of phosphorylated ERK.

Materials:

-

Cancer cell line (e.g., KYSE-520)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free medium

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 16-24 hours.

-

Pre-treat the cells with a serial dilution of this compound for 2 hours.

-

Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and a loading control.

-

Determine the EC50 value by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation/Viability Assay

This assay assesses the effect of this compound on the growth and viability of cancer cells over a longer duration.

Materials:

-

Cancer cell line (e.g., MIA PaCa-2)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)

-

96-well clear bottom white plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound and other SHP2 inhibitors. These assays are essential for determining the potency, mechanism of action, and cellular effects of these compounds, thereby guiding further drug development efforts. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for advancing cancer research.

References

- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Dosing and Administration of IACS-15414 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-15414 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers. This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models, particularly those harboring RTK (Receptor Tyrosine Kinase) and KRAS mutations. These application notes provide detailed protocols for the dosing and administration of this compound in mouse xenograft studies based on published preclinical data.

Mechanism of Action: SHP2 Inhibition

This compound allosterically inhibits SHP2, stabilizing it in an auto-inhibited conformation. This prevents the dephosphorylation of its substrates, leading to the suppression of the RAS-MAPK signaling cascade. The downstream effect is a reduction in phosphorylated ERK (p-ERK) levels, which ultimately inhibits cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for this compound in mouse xenograft models.

Table 1: Pharmacokinetics of this compound in CD-1 Mice

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Tmax (h) | 0.08 | 0.5 |

| Cmax (ng/mL) | 436 | 747 |

| AUC (ng*h/mL) | 359 | 2180 |

| t1/2 (h) | 1.3 | 2.1 |

| F (%) | - | 121 |

Data from Czako et al., J. Med. Chem. 2021, 64, 20, 15141–15169. F (%) denotes oral bioavailability.

Table 2: Efficacy of this compound in Mouse Xenograft Models

| Xenograft Model | Cancer Type | Mutation | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI %) |

| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 10 mg/kg, QD | 58 |

| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 20 mg/kg, QD | 85 |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 10 mg/kg, QD | 45 |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 20 mg/kg, QD | 72 |

| KYSE-520 | Esophageal Squamous Carcinoma | FGFR1 Amplification | 10 mg/kg, QD | 63 |

| KYSE-520 | Esophageal Squamous Carcinoma | FGFR1 Amplification | 20 mg/kg, QD | 91 |

Data from Czako et al., J. Med. Chem. 2021, 64, 20, 15141–15169. QD = once daily.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a formulation of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Solutol HS 15 (or an equivalent solubilizing agent)

-

Sterile water

Procedure:

-

Weigh the required amount of this compound powder.

-

Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, and 5% Solutol HS 15 in sterile water.

-

Add the this compound powder to the vehicle solution.

-

Vortex and sonicate the mixture until the powder is completely dissolved, resulting in a clear solution.

-

Prepare fresh on the day of dosing.

Protocol 2: Mouse Xenograft Efficacy Study

This protocol outlines the procedure for establishing and treating tumor xenografts in mice to evaluate the efficacy of this compound.

Materials and Animals:

-

Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.

-

Cancer cell lines (e.g., NCI-H358, MIA PaCa-2, KYSE-520)

-

Matrigel

-

Phosphate-buffered saline (PBS)

-

This compound formulation (from Protocol 1)

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

-

Dosing and Administration:

-

Administer this compound formulation or vehicle control orally via gavage once daily (QD).

-

The dosing volume is typically 100 µL per 20 g mouse.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.

-

Euthanize mice if tumors exceed a predetermined size, show signs of ulceration, or if body weight loss exceeds 20%.

-

Protocol 3: Pharmacodynamic (PD) Analysis of p-ERK in Tumors

This protocol describes the collection and analysis of tumor tissue to assess the pharmacodynamic effects of this compound on the MAPK pathway.

Materials:

-

Tumor-bearing mice from the efficacy study

-

Anesthesia

-

Liquid nitrogen

-

Protein lysis buffer with phosphatase and protease inhibitors

-

Western blotting or ELISA reagents for p-ERK and total ERK

Procedure:

-

Tumor Collection:

-

At specified time points after the final dose (e.g., 2, 6, 24 hours), euthanize a subset of mice from each treatment group.

-

Excise the tumors and immediately snap-freeze them in liquid nitrogen.

-

Store tumors at -80°C until analysis.

-

-

Protein Extraction:

-

Homogenize the frozen tumor tissue in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.

-

-

p-ERK and Total ERK Analysis:

-

Determine the protein concentration of the lysates.

-

Analyze the levels of p-ERK and total ERK using Western blotting or a quantitative ELISA.

-

Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

-

Conclusion

These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse xenograft models. The provided protocols for dosing, administration, and pharmacodynamic analysis are based on established preclinical studies and can be adapted for various cancer models with RTK or KRAS pathway activation. Adherence to these detailed methodologies will facilitate reproducible and reliable preclinical assessment of this promising SHP2 inhibitor.

Application Notes and Protocols for IACS-15414 in MIA PaCa-2 Pancreatic Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-15414 is a potent and orally bioavailable small-molecule inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In pancreatic cancer, where KRAS mutations are prevalent, the SHP2-MAPK pathway is often constitutively active, promoting cancer cell survival and proliferation.[2] The MIA PaCa-2 human pancreatic cancer cell line, which harbors a KRAS (G12C) mutation, serves as a relevant in vitro model to study the effects of SHP2 inhibition.[3]

These application notes provide a summary of the effects of this compound on the MIA PaCa-2 cell line and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.

Mechanism of Action

This compound allosterically inhibits SHP2, stabilizing it in an auto-inhibited conformation. This prevents the dephosphorylation of its target proteins, thereby suppressing the downstream RAS-ERK signaling cascade.[2] This inhibition of the MAPK pathway leads to decreased cell proliferation and tumor growth. In vivo studies have demonstrated that this compound exhibits significant anti-tumor efficacy in a MIA PaCa-2 mouse xenograft model.[2]

Data Presentation

Disclaimer: The following tables contain illustrative data based on the known potency of this compound and typical results from similar experiments in pancreatic cancer cell lines. Specific in vitro quantitative data for this compound in the MIA PaCa-2 cell line was not available in the public domain at the time of this writing.

Table 1: In Vitro Cytotoxicity of this compound in MIA PaCa-2 Cells

| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |

| This compound | MIA PaCa-2 | Cell Viability (MTT/CellTiter-Glo) | 72 | 122 |

Note: The IC50 value is based on the general potency of this compound as a SHP2 inhibitor.[4] Actual values in MIA PaCa-2 cells may vary.

Table 2: Effect of this compound on MAPK Pathway Phosphorylation in MIA PaCa-2 Cells

| Treatment | Concentration (nM) | p-ERK / Total ERK (Fold Change vs. Control) | p-MEK / Total MEK (Fold Change vs. Control) |

| Vehicle (DMSO) | - | 1.0 | 1.0 |

| This compound | 100 | 0.4 | 0.5 |

| This compound | 500 | 0.1 | 0.2 |

Note: Values are hypothetical and represent the expected dose-dependent decrease in protein phosphorylation upon SHP2 inhibition.

Table 3: Induction of Apoptosis by this compound in MIA PaCa-2 Cells

| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle (DMSO) | - | ~5% | ~2% |

| This compound | 500 | ~15% | ~8% |

| This compound | 1000 | ~25% | ~15% |

Note: Values are illustrative of a typical response to a targeted inhibitor in an apoptosis assay.

Experimental Protocols

MIA PaCa-2 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the MIA PaCa-2 human pancreatic cancer cell line.

Materials:

-

MIA PaCa-2 cells (ATCC® CRL-1420™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Cell culture incubator (37°C, 5% CO2)

Complete Growth Medium:

-

DMEM

-

10% Fetal Bovine Serum

-

2.5% Horse Serum

-

1% Penicillin-Streptomycin

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial of MIA PaCa-2 cells in a 37°C water bath.

-

Decontaminate the outside of the vial with 70% ethanol.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO2.

-

-

Sub-culturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 7-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

-

Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Cell Viability (MTT) Assay

This protocol describes how to determine the cytotoxic effects of this compound on MIA PaCa-2 cells using an MTT assay.

Materials:

-

MIA PaCa-2 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed MIA PaCa-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% in all wells. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for MAPK Pathway Proteins

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, MEK) in MIA PaCa-2 cells following treatment with this compound.

Materials:

-

MIA PaCa-2 cells

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Apoptosis (Annexin V) Assay

This protocol describes the detection of apoptosis in MIA PaCa-2 cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MIA PaCa-2 cells

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MIA PaCa-2 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

-

Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.

Caption: Workflow for evaluating this compound in MIA PaCa-2 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Overcoming Adaptive Resistance to KRAS and MEK Inhibitors by Co-targeting mTORC1/2 Complexes in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: IACS-15414 Treatment in the KYSE-520 Esophageal Cancer Model

For Research Use Only.

Introduction

These application notes provide detailed protocols for evaluating the efficacy of IACS-15414, a potent and orally bioavailable allosteric inhibitor of SHP2, in the KYSE-520 human esophageal squamous cell carcinoma (ESCC) model. The KYSE-520 cell line is characterized by a TP53 mutation and MYC amplification, making it a relevant model for studying ESCC.[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is often dysregulated in cancer.[4][5] Inhibition of SHP2 by this compound is expected to suppress downstream signaling, leading to reduced cell proliferation and tumor growth.

While direct experimental data on this compound in KYSE-520 is not available in the public domain, this document provides protocols based on studies with the closely related SHP2 inhibitor IACS-13909 and another SHP2 inhibitor, TK-642, in the same cancer model.[1][6] These notes are intended to guide researchers in designing and executing experiments to assess the therapeutic potential of this compound in this specific esophageal cancer context.

Data Presentation

In Vitro Efficacy of SHP2 Inhibition in KYSE-520 Cells

The following table summarizes the in vitro activity of the SHP2 inhibitor TK-642 against the KYSE-520 cell line. This data can serve as a reference for designing dose-response studies with this compound.

| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Citation |

| TK-642 | KYSE-520 | Cell Proliferation | Viability after 96h | 5.73 ± 0.34 | [1] |

In Vivo Efficacy of a Precursor SHP2 Inhibitor in a KYSE-520 Xenograft Model

The table below presents in vivo data for IACS-13909, a closely related predecessor to this compound, in a KYSE-520 subcutaneous xenograft mouse model. These results suggest the potential for SHP2 inhibitors from this chemical series to be effective in this model.

| Compound | Model | Dosing | Duration | Endpoint | Result | Citation |

| IACS-13909 | KYSE-520 Subcutaneous Xenograft | 70 mg/kg, oral, once daily | 21 days | Tumor Growth | Significant suppression of tumor proliferation | |

| IACS-13909 | KYSE-520 Subcutaneous Xenograft | Single 70 mg/kg dose | 24 hours | Pharmacodynamics | Reduced DUSP6 mRNA levels in tumor tissue |

Mandatory Visualizations

Experimental Protocols

KYSE-520 Cell Culture

This protocol is for the routine maintenance of the KYSE-520 human esophageal squamous cell carcinoma cell line.

Materials:

-

KYSE-520 cell line

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Complete Growth Medium:

-

RPMI-1640

-

10% Heat-Inactivated FBS

-

1% Penicillin-Streptomycin

Procedure:

-

Culture KYSE-520 cells as an adherent monolayer in T-75 flasks containing Complete Growth Medium.[2][7]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Passage the cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh Complete Growth Medium and seed into new flasks at a ratio of 1:3 to 1:6.

-

Regularly check for mycoplasma contamination.

In Vitro Cell Proliferation Assay (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on KYSE-520 cell proliferation.

Materials:

-

KYSE-520 cells

-

Complete Growth Medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Harvest and count KYSE-520 cells.

-

Seed 2,000-5,000 cells per well in 100 µL of Complete Growth Medium into a 96-well plate.

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in Complete Growth Medium. A suggested concentration range, based on data for TK-642, is 0.01 µM to 100 µM.[1] Include a DMSO-only vehicle control.

-